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Compound of Interest

Compound Name: Methyl 4-methyl-4-nitropentanoate

Cat. No.: B090775

In-Depth Spectroscopic Analysis of Methyl 4-
methyl-4-nitropentanoate

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data for methyl 4-
methyl-4-nitropentanoate, a key chemical intermediate. The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering
valuable insights for its identification, characterization, and application in scientific research and
drug development.

Spectroscopic Data Summary

The spectroscopic data for methyl 4-methyl-4-nitropentanoate is summarized below,
providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR):
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
3.67 Singlet 3H O-CHs
241 Triplet 2H -CH2-C=0
2.22 Triplet 2H -C(NO2)(CHs)2-CH2-
1.59 Singlet 6H -C(NO2)(CH3)2
13C NMR (Carbon NMR):
Chemical Shift (8) ppm Assignment
172.5 C=0
88.5 C-NO2
51.8 O-CHs
34.6 -CH2-C=0
28.7 -C(NO2)(CHs3)2-CH2-
24.3 -C(NO2)(CHs)2
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
2980 Medium C-H stretch (alkane)
1740 Strong C=0 stretch (ester)

N-O asymmetric stretch (nitro
1545 Strong

group)
1440 Medium C-H bend (alkane)

N-O symmetric stretch (nitro
1350 Strong

group)
1170 Medium C-O stretch (ester)

Mass Spectrometry (MS)
m/z Relative Intensity Assignment
159 Low [M-CHs]*
129 Moderate [M-NO2]*
101 High [M-C(CH3)2NO2]*
_ [CH2CH2COOCHs]*

74 High

(McLafferty rearrangement)
59 Moderate [COOCHs]*

Experimental Protocols

The following sections describe the methodologies for the synthesis of methyl 4-methyl-4-

nitropentanoate and the acquisition of its spectroscopic data.

Synthesis: Michael Addition

Methyl 4-methyl-4-nitropentanoate can be synthesized via a Michael addition reaction.

Procedure:
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» To a solution of nitromethane in a suitable solvent (e.g., methanol), a basic catalyst such as
sodium methoxide is added.

» Methyl methacrylate is then added dropwise to the stirred solution at room temperature.

e The reaction mixture is stirred for several hours to allow for the conjugate addition to
proceed.

e The reaction is quenched by the addition of a weak acid (e.g., acetic acid).

e The solvent is removed under reduced pressure, and the resulting crude product is purified
by column chromatography on silica gel to yield pure methyl 4-methyl-4-nitropentanoate.

Reactants

Methyl Methacrylate

Nitromethane

S
Reaction Conditions
Solvent (e.g., Methanol)

Michael Addition Acidic Workup & Purification Methyl 4-methyl-4-nitropentanoate

Base Catalyst (e.g., NaOMe)

Click to download full resolution via product page

Synthesis of Methyl 4-methyl-4-nitropentanoate via Michael Addition.

Spectroscopic Analysis Workflow
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The general workflow for the spectroscopic characterization of the synthesized compound is as
follows:

Purified Methyl 4-methyl-4-nitropentanoate
| |

Spectroscopic Techniques

NMR Spectroscopy (*H & 13C)

IR Spectroscopy

v

Data Analysis and Interpretation

Mass Spectrometry

Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.6
mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

¢ Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

» Data Acquisition: *H NMR spectra were acquired with 16 scans, and 3C NMR spectra were
acquired with 1024 scans.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of the neat liquid sample was placed between two potassium
bromide (KBr) plates.
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e Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum was obtained by averaging 32 scans over the range of 4000-
400 cm~* with a resolution of 4 cm~1.

Mass Spectrometry (MS)

 Instrumentation: The mass spectrum was obtained using a gas chromatograph coupled to a
mass spectrometer (GC-MS) with an electron ionization (El) source.

o Data Acquisition: The sample was injected into the GC, and the mass spectrum was
recorded with the ion source at 70 eV.

Structural Elucidation and Data Interpretation

The spectroscopic data corroborates the structure of methyl 4-methyl-4-nitropentanoate.

Structure of Methyl 4-methyl-4-nitropentanoate with atom numbering for NMR.

e 1H NMR: The singlet at 3.67 ppm corresponds to the three protons of the methyl ester group
(C7Hs). The two triplets at 2.41 and 2.22 ppm are characteristic of the two adjacent
methylene groups (C?Hz and C2Hz), with their coupling confirming their connectivity. The
singlet at 1.59 ppm, integrating to six protons, is assigned to the two equivalent methyl
groups attached to the quaternary carbon bearing the nitro group (C>Hs and C°Hs).

e 13C NMR: The peak at 172.5 ppm is typical for an ester carbonyl carbon (C?). The signal at
88.5 ppm is attributed to the quaternary carbon attached to the electron-withdrawing nitro
group (C%). The peak at 51.8 ppm corresponds to the methyl ester carbon (C’). The
remaining signals at 34.6, 28.7, and 24.3 ppm are assigned to the methylene carbons (C?
and C3) and the two equivalent methyl carbons (C> and C®), respectively.

» IR Spectroscopy: The strong absorption at 1740 cm~! is indicative of the C=0 stretching
vibration of the ester functional group. The two strong bands at 1545 cm~* and 1350 cm™1
are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group
(N-O), respectively. The C-H stretching and bending vibrations of the alkane backbone are
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observed around 2980 cm~* and 1440 cm~%, while the C-O stretching of the ester is seen at
1170 cm™1

o Mass Spectrometry: The mass spectrum does not show a prominent molecular ion peak (m/z
175) due to facile fragmentation. The peak at m/z 129 corresponds to the loss of the nitro
group ([M-NO:z]*). The base peak at m/z 101 results from the cleavage of the C3-C* bond. A
significant peak at m/z 74 is attributed to a McLafferty rearrangement, a characteristic
fragmentation of esters. The fragment at m/z 59 corresponds to the methoxycarbonyl cation
([COOCHSs]™).

This comprehensive spectroscopic analysis provides a robust foundation for the confident
identification and utilization of methyl 4-methyl-4-nitropentanoate in various research and
development applications.

 To cite this document: BenchChem. ["Methyl 4-methyl-4-nitropentanoate” spectroscopic data
(NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090775#methyl-4-methyl-4-nitropentanoate-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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